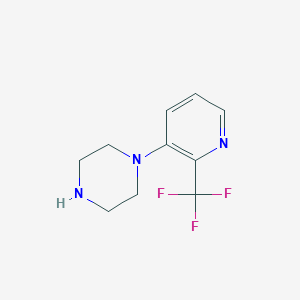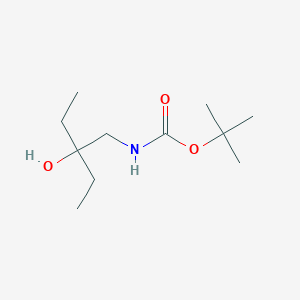![molecular formula C12H8Cl2O2S B13573242 2-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13573242.png)
2-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride is an organic compound with the molecular formula C12H8ClO2S It is a derivative of biphenyl, where a chlorine atom is substituted at the 2-position and a sulfonyl chloride group is attached at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride typically involves the chlorination of biphenyl followed by sulfonation. One common method involves the reaction of 2-chlorobiphenyl with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group at the 4-position. The reaction is usually carried out at low temperatures to prevent over-chlorination and to ensure high selectivity.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as Lewis acids, can further improve the reaction rate and selectivity. The final product is typically purified through recrystallization or distillation to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Electrophilic Aromatic Substitution: The chlorine atom on the biphenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl group under specific conditions, such as using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the sulfonyl chloride group in the presence of a base like pyridine.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid can be used to introduce additional functional groups onto the biphenyl ring.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used to reduce the sulfonyl chloride group.
Major Products Formed
Sulfonamides: Formed by the reaction of the sulfonyl chloride group with amines.
Sulfonates: Formed by the reaction of the sulfonyl chloride group with alcohols.
Functionalized Biphenyls: Formed through electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
2-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.
Industrial Chemistry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride primarily involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives, which can interact with biological targets or serve as intermediates in chemical synthesis. The chlorine atom on the biphenyl ring can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s utility in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-[1,1’-biphenyl]-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
4-Chloro-[1,1’-biphenyl]-2-sulfonyl chloride: Isomer with the sulfonyl chloride group at the 2-position and chlorine at the 4-position.
2,4-Dichloro-[1,1’-biphenyl]: Contains two chlorine atoms on the biphenyl ring without the sulfonyl chloride group.
Uniqueness
2-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride is unique due to the presence of both a chlorine atom and a sulfonyl chloride group on the biphenyl ring. This combination of functional groups imparts distinct reactivity and allows for diverse chemical transformations. The compound’s ability to undergo both nucleophilic and electrophilic reactions makes it a versatile intermediate in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C12H8Cl2O2S |
|---|---|
Poids moléculaire |
287.2 g/mol |
Nom IUPAC |
3-chloro-4-phenylbenzenesulfonyl chloride |
InChI |
InChI=1S/C12H8Cl2O2S/c13-12-8-10(17(14,15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8H |
Clé InChI |
PMQSCJHOTJQALY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=C(C=C2)S(=O)(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


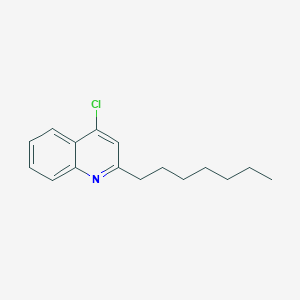
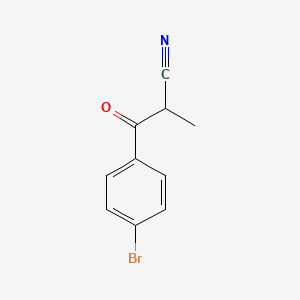

![7-Methoxy-3,4-dihydro-2h-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13573192.png)
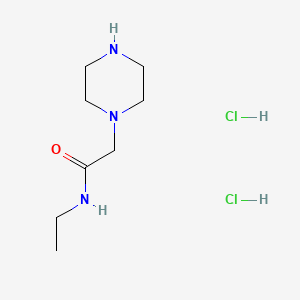

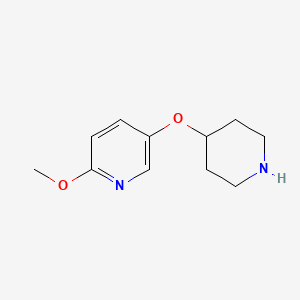
![1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride](/img/structure/B13573206.png)

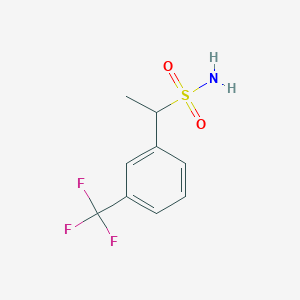
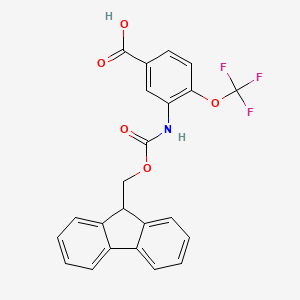
![tert-butyl4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13573220.png)
